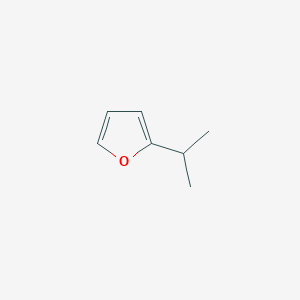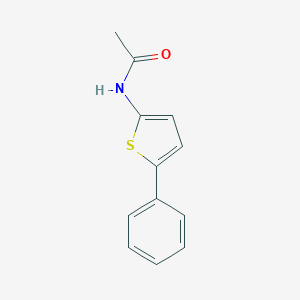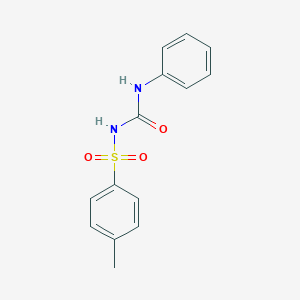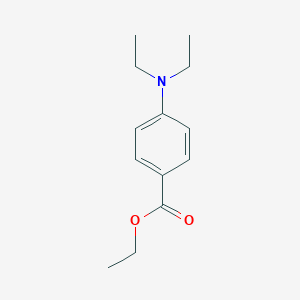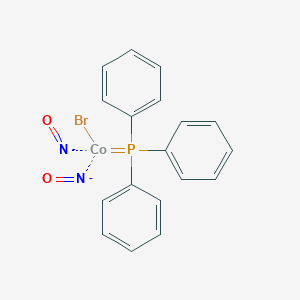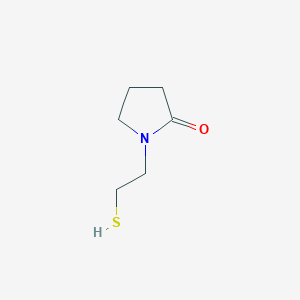![molecular formula C9H14O B076264 6-Methylbicyclo[4.2.0]octan-2-one CAS No. 13404-66-5](/img/structure/B76264.png)
6-Methylbicyclo[4.2.0]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylbicyclo[4.2.0]octan-2-one, also known as campholenic aldehyde, is a bicyclic ketone compound that is widely used in the field of organic chemistry. It is a colorless liquid with a strong odor and is usually obtained through the oxidation of camphor. This compound has a wide range of applications in various fields, including pharmaceuticals, perfumes, and flavors.
Mécanisme D'action
The mechanism of action of 6-Methylbicyclo[4.2.0]octan-2-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the activity of certain receptors in the body.
Effets Biochimiques Et Physiologiques
6-Methylbicyclo[4.2.0]octan-2-one has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of certain diseases. It has also been found to possess anti-inflammatory properties, which may help reduce inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Methylbicyclo[4.2.0]octan-2-one in lab experiments include its availability, low cost, and ease of synthesis. However, the compound has some limitations, including its low solubility in water and its strong odor, which may affect experimental results.
Orientations Futures
There are several future directions for research on 6-Methylbicyclo[4.2.0]octan-2-one. One area of research is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential use as a drug delivery agent for the treatment of various diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-Methylbicyclo[4.2.0]octan-2-one is usually carried out through the oxidation of camphor using various oxidizing agents such as chromic acid, potassium permanganate, and sodium hypochlorite. The reaction is usually carried out in the presence of a solvent such as ethanol or acetic acid, and the product is obtained through distillation.
Applications De Recherche Scientifique
6-Methylbicyclo[4.2.0]octan-2-one has been extensively studied for its potential applications in the field of medicine. It has been found to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential use as a drug delivery agent.
Propriétés
Numéro CAS |
13404-66-5 |
|---|---|
Nom du produit |
6-Methylbicyclo[4.2.0]octan-2-one |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
6-methylbicyclo[4.2.0]octan-2-one |
InChI |
InChI=1S/C9H14O/c1-9-5-2-3-8(10)7(9)4-6-9/h7H,2-6H2,1H3 |
Clé InChI |
FWTMYKRBOCLDKB-UHFFFAOYSA-N |
SMILES |
CC12CCCC(=O)C1CC2 |
SMILES canonique |
CC12CCCC(=O)C1CC2 |
Synonymes |
6-Methylbicyclo[4,2,0]-octan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



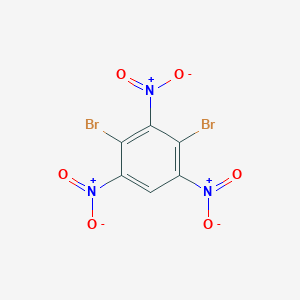
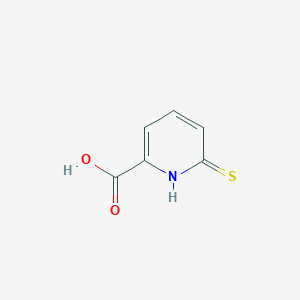

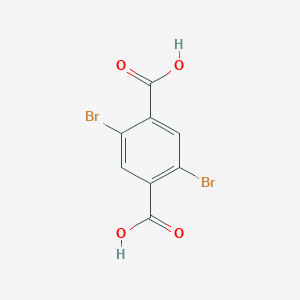
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
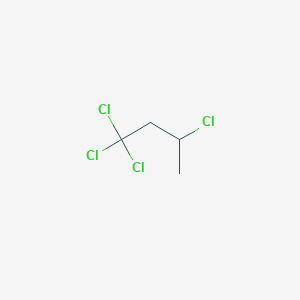
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
